2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-methylphenylacetic acid with suitable reagents to form the oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as cobalt bromine composite catalysts are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-2-methylphenyl)hydrazine hydrochloride
- (3-Methoxy-2-methylphenyl)acetic acid
- (3-Methoxy-2-methylphenyl)methanol
Uniqueness
Compared to these similar compounds, 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
72623-17-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(3-methoxy-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO2/c1-9-10(6-5-7-11(9)15-4)12-14-13(2,3)8-16-12/h5-7H,8H2,1-4H3 |
InChI Key |
GRUIUBFSCLSRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C2=NC(CO2)(C)C |
Origin of Product |
United States |
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